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Core Scaffold Modification

The development of UNC2025 began with its predecessor, UNC1062, a potent Mer kinase inhibitor with

poor pharmacokinetic (PK) properties that limited its use in vivo [1]. The key structural change was a

scaffold hop from a pyrazolopyrimidine core (UNC1062) to a pyrrolo[2,3-d]pyrimidine core (UNC2025)

[1].

This single-atom change (replacing a nitrogen atom with a carbon) resulted in a significant improvement in

solubility and overall drug metabolism and pharmacokinetics (DMPK) profile, while maintaining sub-

nanomolar potency against Mer and FLT3 [1].

Key Structural Features and Their Roles

The table below summarizes the key structural motifs in UNC2025 and their contribution to its activity and

properties.

Structural Feature Role in Activity & Properties SAR Insight

Pyrrolo[2,3-d]pyrimidine
core

ATP-competitive kinase binding

scaffold [2]

Improved solubility and oral exposure

compared to pyrazolopyrimidine core of
UNC1062 [1]
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Structural Feature Role in Activity & Properties SAR Insight

*trans*-4-
hydroxycyclohexyl group

(N1 position)

Interacts with the kinase's
hinge region; crucial for

potency [1]

Optimal for Mer potency; substitutions
compromised activity or introduced

undesired hERG activity [1]

n-Butylamino group (C4

position)

Contributes to kinase binding

and modulates
physicochemical properties [1]

-

4-(4-methylpiperazin-1-
yl)phenyl group (C5

position)

Extends into the solvent-front
region of the kinase [1]

-

In Vitro Kinase Inhibition Profile

UNC2025 is a dual Mer/FLT3 inhibitor but also potently inhibits several other kinases. The following table

lists its primary kinase targets.

Kinase Target IC50 (nM) (Cell-Free Assay) Notes / Other Reported IC50 Values

FLT3 0.35 [3] Also reported as 0.8 nM [4] [2]

Mer 0.46 [3] Also reported as 0.74 nM [2]

Axl 1.65 [3] Ki = 13.3 nM; Cellular IC50 = 122 nM [5] [2]

TrkA 1.67 [3] -

Tyro3 5.83 [3] Cellular IC50 = 301 nM [4]

c-Kit 8.18 [3] -

Selectivity Note: While highly potent against Mer and FLT3, kinome-wide profiling revealed that at a

concentration of 100 nM, UNC2025 inhibited 66 out of 305 tested kinases by more than 50% [4]. Therefore,

careful dosing is required in experimental settings to maintain selectivity [4].
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Key Experimental Protocols for SAR Studies

The primary data for the SAR of UNC2025 was generated using standard medicinal chemistry and

pharmacology techniques [1]:

Chemistry: The pyrrolo[2,3-d]pyrimidine core was synthesized from commercial 5-bromo-2-chloro-

7H-pyrrolo[2,3-d]pyrimidine. Key steps included a Mitsunobu reaction to introduce the trans-4-
hydroxycyclohexyl group, an SNAr reaction with butylamine, and a Suzuki-Miyaura cross-coupling
to introduce the 4-(4-methylpiperazin-1-yl)phenyl group [1].
In Vitro Potency Assay: Enzymatic kinase activity was measured using a microcapillary assay
(e.g., by Carna Biosciences) against a panel of over 300 kinases to determine IC50 values [1] [4].
Cellular Target Engagement: Inhibition of Mer phosphorylation in cells (e.g., 697 B-ALL cell line)

was assessed by treating cells with UNC2025 for 1 hour, followed by immunoprecipitation and
immunoblotting for phospho-Mer [1] [3].

DMPK Profiling: In vivo pharmacokinetics were evaluated in mice following intravenous (IV) and
oral (PO) administration to determine parameters like clearance, half-life, and oral bioavailability (F)

which was found to be 100% [1] [5] [2].

Research and Development Workflow

The following diagram illustrates the key stages in the discovery and preclinical development of UNC2025.
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Interpretation and Best Practices for Researchers

Defining the Chemical Probe: UNC2025 is best characterized as a potent, orally bioavailable
dual Mer/FLT3 inhibitor with a well-defined but broad kinome profile. It is not a highly selective

chemical probe for Mer alone [1] [4].
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Critical Consideration for Cellular Studies: Due to its multi-kinase activity, it is challenging to

attribute observed cellular phenotypes solely to Mer or FLT3 inhibition, especially without confirmation
from genetic knockdown or more selective tool compounds [4].

Recommended Use: This compound is highly valuable for evaluating the combined effect of
inhibiting Mer and FLT3, particularly in contexts like acute leukemia where both targets are relevant

[1] [5]. Its excellent oral bioavailability also makes it ideal for in vivo efficacy studies [1] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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